molecular formula C27H46N7O18P3S B1246338 (S)-3-Hydroxyhexanoyl-CoA CAS No. 79171-47-4

(S)-3-Hydroxyhexanoyl-CoA

Cat. No.: B1246338
CAS No.: 79171-47-4
M. Wt: 881.7 g/mol
InChI Key: VAAHKRMGOFIORX-IKTBLOROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Hydroxyhexanoyl-CoA, also known as (S)-3-hydroxycaproyl-CoA or 3-hydroxyhexanoyl-coenzyme A, belongs to the class of organic compounds known as (s)-3-hydroxyacyl coas. These are organic compounds containing a (S)-3-hydroxyl acylated coenzyme A derivative. Thus, this compound is considered to be a fatty ester lipid molecule this compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa) this compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm this compound exists in all eukaryotes, ranging from yeast to humans. In humans, this compound is involved in the fatty acid metabolism pathway this compound is also involved in several metabolic disorders, some of which include the mitochondrial Beta-oxidation OF short chain saturated fatty acids pathway, long-chain-3-hydroxyacyl-CoA dehydrogenase deficiency (lchad), medium chain acyl-CoA dehydrogenase deficiency (mcad), and the ethylmalonic encephalopathy pathway. Outside of the human body, this compound can be found in a number of food items such as roman camomile, cassava, rice, and tinda. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of this compound. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a (S)-3-hydroxyhexanoic acid and a coenzyme A. It is a conjugate acid of a this compound(4-).

Properties

CAS No.

79171-47-4

Molecular Formula

C27H46N7O18P3S

Molecular Weight

881.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate

InChI

InChI=1S/C27H46N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-16,20-22,26,35,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15-,16+,20+,21+,22-,26+/m0/s1

InChI Key

VAAHKRMGOFIORX-IKTBLOROSA-N

SMILES

CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Isomeric SMILES

CCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-Hydroxyhexanoyl-CoA
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